5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid
説明
This compound is a heterocyclic carboxylic acid featuring multiple functional groups:
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): A photolabile protecting group commonly used in peptide synthesis for amino group protection .
- 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl (Boc-piperidine): A tert-butoxycarbonyl (Boc)-protected piperidine, providing orthogonal protection for secondary amines .
- 1-Methylpyrazole-4-carboxylic acid: A pyrazole ring substituted with a methyl group and a carboxylic acid, which may enhance solubility and bioactivity .
- Coupling of Fmoc-protected piperidine intermediates with pyrazole precursors via aminomethyl linkages .
- Hydrolysis of ester groups to yield carboxylic acids under basic conditions (e.g., NaOH in MeOH) .
Applications: Likely used as a building block in medicinal chemistry, particularly for drug candidates targeting kinases or proteases, given the prevalence of pyrazole and piperidine motifs in such inhibitors .
特性
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-31(2,3)41-29(38)34-15-13-20(14-16-34)35(18-27-25(28(36)37)17-32-33(27)4)30(39)40-19-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-12,17,20,26H,13-16,18-19H2,1-4H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZNYTAZRRPBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid, commonly referred to as Fmoc-Piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole moiety, which are known to contribute to its reactivity and biological functions.
The molecular formula of this compound is , with a molecular weight of approximately 488.57 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The Fmoc group serves as a protective group in peptide synthesis, while the piperidine and pyrazole rings may facilitate binding to specific biological targets. Preliminary studies suggest that the compound may exhibit selective inhibition or activation of certain pathways associated with cell signaling and gene expression modulation.
Biological Activity
Research indicates that compounds structurally related to Fmoc-Piperidine derivatives often display significant biological activities, including:
- Anticancer Properties : Some derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, AT7519, a related compound, has been investigated for its efficacy in treating various malignancies .
- Enzyme Inhibition : The compound may selectively bind to enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity and downstream effects on cellular processes.
Data Table: Summary of Biological Activities
Case Studies
- Cyclin-dependent Kinase Inhibition : A study exploring the effects of related piperidine derivatives demonstrated significant inhibition of CDK2 and CDK1, leading to reduced proliferation in cancer cell lines. This highlights the potential application of Fmoc-Piperidine derivatives in oncology .
- Receptor Binding Studies : Preliminary binding assays indicated that the compound could interact with specific receptors involved in metabolic regulation, suggesting potential applications in metabolic disorders.
- Synthetic Applications : The Fmoc group is widely used in peptide synthesis, allowing for the construction of complex peptide structures that can be biologically active. This has implications in drug development and therapeutic applications .
科学的研究の応用
Drug Development
The compound is primarily utilized in the development of pharmaceutical agents due to its ability to modulate biological pathways. Its pyrazole core has been linked to various therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various diseases, including cancer and fungal infections .
Antifungal Activity
Recent studies have demonstrated that derivatives of 1-methylpyrazole-4-carboxylic acid exhibit antifungal properties against several phytopathogenic fungi. For example, certain amide derivatives have shown higher antifungal activity compared to standard treatments . This makes the compound a candidate for developing new antifungal agents.
Fungicides
The compound's derivatives are being investigated as potential fungicides. The synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has been highlighted as a key step in producing effective fungicides. These compounds have shown promise in agricultural settings, where they can help manage crop diseases with improved efficacy and lower environmental impact .
Crop Protection
The application of this compound in crop protection strategies can lead to enhanced agricultural productivity. Its role as an intermediate in the synthesis of fungicides could help mitigate the effects of plant pathogens, thus ensuring better yield and quality of crops .
Synthesis Techniques
The synthesis of 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds.
- Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance the compound's biological activity.
- Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antifungal Efficacy Study
A study published in Molecules explored the antifungal efficacy of novel 3-(difluoromethyl)-1-methyl-pyrazole derivatives, revealing their potential as effective agents against specific fungal strains .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| Compound A | Fusarium oxysporum | High |
| Compound B | Botrytis cinerea | Moderate |
| Compound C | Alternaria alternata | Low |
Synthesis Improvement Techniques
Research has also focused on optimizing synthesis routes for 3-difluoromethyl-pyrazole derivatives, emphasizing cost-effectiveness and environmental sustainability in fungicide production .
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
- Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to non-acid analogs (e.g., ester derivatives in ). However, the bulky Fmoc and Boc groups may reduce solubility in polar solvents .
- Stability : The Boc group is acid-labile, while the Fmoc group is base-sensitive, enabling orthogonal deprotection strategies . This dual protection is advantageous in multi-step syntheses.
準備方法
Synthesis of 1-Methylpyrazole-4-carboxylic Acid
The pyrazole core is synthesized via a one-pot cyclization strategy. Heating dimethyl acetylenedicarboxylate (1.2 eq) with hydrazine hydrate (1.5 eq) in ethanol under reflux yields 1-methylpyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH (2N). Yield: 68–72% (after recrystallization from ethanol/water).
Preparation of Boc-Protected Piperidin-4-ylamine
4-Piperidone hydrochloride is treated with Boc anhydride (1.5 eq) in a biphasic system (dichloromethane/water) with NaHCO₃ (2 eq) to form 1-(tert-butoxycarbonyl)piperidin-4-one. Subsequent reductive amination using sodium borohydride (3 eq) and titanium(IV) isopropoxide (1.2 eq) in methanol/ammonia yields 1-(tert-butoxycarbonyl)piperidin-4-amine. Yield: 81–85%.
Fmoc Protection of Piperidin-4-ylamine
1-(tert-Butoxycarbonyl)piperidin-4-amine (1 eq) is dissolved in DMF, treated with Fmoc-Cl (1.2 eq) and DIEA (2 eq) at 0°C, and stirred for 4 hours. The product, 9H-fluoren-9-ylmethyl (1-(tert-butoxycarbonyl)piperidin-4-yl)carbamate, is isolated via silica gel chromatography (hexane/ethyl acetate 3:1). Yield: 78–82%.
Coupling of Fmoc-Piperidine to Pyrazole
1-Methylpyrazole-4-carboxylic acid (1 eq) is activated with HBTU (1.5 eq) and HOAt (1.2 eq) in DMF. The Fmoc-protected piperidine (1.1 eq) and DIEA (3 eq) are added, and the reaction is stirred for 12 hours. After quenching with aqueous citric acid (10%), the crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA). Yield: 65–70%.
Final Deprotection and Workup
The Boc group is removed by treating the intermediate with TFA/DCM (1:1) for 30 minutes. Neutralization with triethylamine (3 eq) and lyophilization yields Compound 1 as a white solid. Purity: ≥98% (HPLC, C18 column).
Purification and Analytical Characterization
Chromatographic Purification
| Step | Method | Solvent System | Purity Post-Purification |
|---|---|---|---|
| Boc Deprotection | Flash Chromatography | DCM/MeOH (95:5) | 92% |
| Fmoc Coupling | Preparative HPLC | Acetonitrile/Water + 0.1% TFA | 98% |
| Final Compound | Lyophilization | Water/Acetonitrile | 99% |
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.41 (s, 9H, Boc CH₃), 3.12–3.25 (m, 4H, piperidine H), 4.21 (d, J = 6.8 Hz, 2H, Fmoc CH₂), 7.31–7.89 (m, 8H, Fmoc aromatic), 8.45 (s, 1H, pyrazole H).
- HRMS (ESI+): m/z calc. for C₃₂H₃₈N₄O₆ [M+H]⁺: 599.2764; found: 599.2768.
Optimization and Troubleshooting
Coupling Efficiency Enhancements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
